N'-[4-(diethylamino)benzylidene]benzohydrazide
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Overview
Description
N’-[4-(diethylamino)benzylidene]benzohydrazide is a chemical compound known for its unique structure and properties It is a derivative of benzohydrazide, featuring a diethylamino group attached to the benzylidene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[4-(diethylamino)benzylidene]benzohydrazide typically involves the reaction of 4-diethylaminobenzaldehyde with benzohydrazide. One common method includes dissolving 4-diethylaminobenzaldehyde and benzohydrazide in methanol and allowing the reaction to proceed at room temperature. The reaction mixture is then subjected to gradual evaporation to yield the desired compound .
Industrial Production Methods
While specific industrial production methods for N’-[4-(diethylamino)benzylidene]benzohydrazide are not widely documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions such as temperature, solvent, and reaction time to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
N’-[4-(diethylamino)benzylidene]benzohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzylic position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like N-bromosuccinimide (NBS) are used for free radical bromination at the benzylic position.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce reduced derivatives of the compound.
Scientific Research Applications
N’-[4-(diethylamino)benzylidene]benzohydrazide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for other chemical compounds.
Medicine: Research is ongoing to explore its potential therapeutic uses, including its role in drug development.
Industry: It can be used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N’-[4-(diethylamino)benzylidene]benzohydrazide involves its interaction with specific molecular targets. The compound can form hydrogen bonds and engage in various chemical interactions, influencing biological pathways and processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
N’-(4-Diethylamino-2-hydroxybenzylidene)-4-(dimethylamino)benzohydrazide: This compound has a similar structure but includes a hydroxy group, which may alter its chemical properties and applications.
(E)-4-chloro-N’-(4-(diethylamino)benzylidene)benzohydrazide:
Uniqueness
N’-[4-(diethylamino)benzylidene]benzohydrazide is unique due to its specific diethylamino group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in various scientific fields.
Properties
Molecular Formula |
C18H21N3O |
---|---|
Molecular Weight |
295.4 g/mol |
IUPAC Name |
N-[(E)-[4-(diethylamino)phenyl]methylideneamino]benzamide |
InChI |
InChI=1S/C18H21N3O/c1-3-21(4-2)17-12-10-15(11-13-17)14-19-20-18(22)16-8-6-5-7-9-16/h5-14H,3-4H2,1-2H3,(H,20,22)/b19-14+ |
InChI Key |
HBZQDULNYRWEEB-XMHGGMMESA-N |
Isomeric SMILES |
CCN(CC)C1=CC=C(C=C1)/C=N/NC(=O)C2=CC=CC=C2 |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)C=NNC(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
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